3-(5-(苯并[d][1,3]二氧杂环-5-基)-1,3,4-恶二唑-2-基)-N,N-二甲基哌啶-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized using stable and readily available starting materials. The synthesis often involves the transformation of a precursor molecule into the desired product through a series of chemical reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as X-ray crystallography . These studies provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies provide insights into the reactivity of these compounds and their potential uses in various applications .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . These properties include solubility, lipophilicity, and stability, among others .科学研究应用
合成和生物学评估
研究人员已经开发了各种基于磺酰胺的衍生物,展示了它们的合成技术和生物活性。例如,Kavitha 等人 (2019) 详细介绍了基于磺酰胺的 1,3,4-恶二唑衍生物的合成,显示出显着的抗炎和抗菌活性 (Kavitha、Nasarullah 和 Kannan,2019)。类似地,Li 等人 (2014) 描述了一种有效的合成方法,用于带有生物活性磺酰胺部分的 1,8-二氧代-十氢吖啶衍生物,这些化合物对各种癌细胞系表现出有效的细胞毒活性 (Li、Ding、Xu、Zhang、Wang、Zhou 和 Li,2014)。
抗菌和抗结核剂
一些研究已经调查了磺酰胺衍生物的抗菌和抗结核潜力。Shingare 等人 (2022) 对苯磺酰胺吡唑恶二唑衍生物进行了分子对接研究,确定了具有良好抗菌和抗结核活性的化合物 (Shingare、Patil、Sangshetti、Patil、Rajani 和 Madje,2022)。此外,Ghomashi 等人 (2022) 回顾了磺酰胺杂交物的进展,强调了它们的广谱生物活性,包括抗菌和抗癌作用 (Ghomashi、Ghomashi、Aghaei 和 Massah,2022)。
抗氧化和细胞毒活性
研究还强调了磺酰胺衍生物的抗氧化和细胞毒活性。Badgujar 等人 (2018) 合成了一系列新的磺酰胺,表现出显着的抗菌和抗氧化活性 (Badgujar、More 和 Meshram,2018)。这表明在管理氧化应激相关疾病中潜在的应用。
VEGFR-2 抑制和抗癌活性
磺酰胺衍生物在靶向血管内皮生长因子受体 (VEGFR)-2(癌症进展中的一个重要标志物)方面显示出前景。Ghorab 等人 (2016) 合成了带有 3,4-二甲氧基苯基部分的新型磺酰胺,证明了对 VEGFR-2 的有效抑制和对癌细胞系的细胞毒活性 (Ghorab、Alsaid、Nissan、Ashour、Al-Mishari、Kumar 和 Ahmed,2016)。
安全和危害
未来方向
属性
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-19(2)26(21,22)20-7-3-4-12(9-20)16-18-17-15(25-16)11-5-6-13-14(8-11)24-10-23-13/h5-6,8,12H,3-4,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJISUSVVXLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。